3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID 3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
Brand Name: Vulcanchem
CAS No.:
VCID: VC13255198
InChI: InChI=1S/C20H15ClN2O4S2/c21-14-6-4-12(5-7-14)10-16-18(25)23(20(28)29-16)9-8-17(24)22-15-3-1-2-13(11-15)19(26)27/h1-7,10-11H,8-9H2,(H,22,24)(H,26,27)/b16-10-
SMILES: C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C(=O)O
Molecular Formula: C20H15ClN2O4S2
Molecular Weight: 446.9 g/mol

3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID

CAS No.:

Cat. No.: VC13255198

Molecular Formula: C20H15ClN2O4S2

Molecular Weight: 446.9 g/mol

* For research use only. Not for human or veterinary use.

3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID -

Specification

Molecular Formula C20H15ClN2O4S2
Molecular Weight 446.9 g/mol
IUPAC Name 3-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Standard InChI InChI=1S/C20H15ClN2O4S2/c21-14-6-4-12(5-7-14)10-16-18(25)23(20(28)29-16)9-8-17(24)22-15-3-1-2-13(11-15)19(26)27/h1-7,10-11H,8-9H2,(H,22,24)(H,26,27)/b16-10-
Standard InChI Key JZFIUVXJNCAABO-YBEGLDIGSA-N
Isomeric SMILES C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)C(=O)O
SMILES C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)C(=O)O

Introduction

The compound 3-{3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound incorporates a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety, which contribute to its unique structural features and potential biological applications.

Synthesis and Preparation

The synthesis of thiazolidinone derivatives typically involves multi-step organic reactions. Common methods include condensation reactions between appropriate starting materials, followed by purification techniques such as chromatography or recrystallization to achieve high purity. The specific synthesis route for 3-{3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid would likely involve similar strategies, with careful control of reaction conditions to optimize yield and purity.

Data Table: Comparison of Thiazolidinone Derivatives

CompoundChemical FormulaMolecular WeightBiological Activity
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamideNot specifiedNot specifiedAntimicrobial, anticancer
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamideNot specifiedNot specifiedAnti-inflammatory, antibacterial
N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamideC14H11ClN2O3S2354.84 g/molPotential biological activity

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